molecular formula C14H15N B1456564 3-Methyl-5-(3-methylphenyl)aniline CAS No. 1368804-06-1

3-Methyl-5-(3-methylphenyl)aniline

Cat. No.: B1456564
CAS No.: 1368804-06-1
M. Wt: 197.27 g/mol
InChI Key: IAPSTSDWYZESHU-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylphenyl)aniline: is an organic compound with the molecular formula C14H15N . It is also known by its IUPAC name, 3’,5-dimethyl [1,1’-biphenyl]-3-ylamine . This compound is characterized by the presence of a biphenyl structure with methyl groups at the 3 and 5 positions on one phenyl ring and an amino group at the 3 position on the other phenyl ring.

Scientific Research Applications

3-Methyl-5-(3-methylphenyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anilines in biological systems can vary depending on the specific compound. Some anilines have been found to interact with various enzymes and receptors in the body .

Safety and Hazards

Anilines can be hazardous. They can cause irritation to the skin and eyes, and prolonged exposure can lead to more serious health effects. Some anilines are also flammable .

Future Directions

Research into anilines and their derivatives continues to be a vibrant field. They are being studied for their potential uses in various areas, including drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-methylphenyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(3-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(3-methylphenyl)aniline is unique due to its specific substitution pattern on the biphenyl structure, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-methyl-5-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPSTSDWYZESHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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